2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
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Description
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide, also known as BSQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSQ belongs to the family of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been known to exhibit antimalarial activity. They form an important class of heterocyclic compounds for new drug development .
Anticancer Activity
Quinoline nucleus and its derivatives are known to be biologically active compounds possessing several pharmacological activities, including anticancer properties .
Antibacterial Activity
Quinoline has been found to have antibacterial activity. This makes it a potential candidate for the development of new antibacterial drugs .
Anthelmintic Activity
Quinoline derivatives have shown anthelmintic activity, which could be useful in the treatment of parasitic worm infections .
Antiviral Activity
Quinoline and its derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities. This suggests potential applications in the treatment of inflammation and pain .
Cardiovascular Activity
Quinoline derivatives have shown cardiovascular activity, which could be beneficial in the treatment of heart diseases .
Hypoglycemic Activity
Quinoline and its derivatives have demonstrated hypoglycemic activity, suggesting potential applications in the treatment of diabetes .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-17-8-13-22-21(14-17)25(30)23(33(31,32)20-6-4-3-5-7-20)15-28(22)16-24(29)27-19-11-9-18(26)10-12-19/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWGQIASBBWSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
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